molecular formula C17H12F3N3O2S B2986579 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 872723-48-3

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2986579
CAS No.: 872723-48-3
M. Wt: 379.36
InChI Key: MZYTXXLGVTZNHJ-UHFFFAOYSA-N
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Description

This compound is a pyridazine-based acetamide derivative characterized by a furan-2-yl substituent at the 6-position of the pyridazine ring and a sulfanyl-linked acetamide group terminating in a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-26-16-7-6-13(22-23-16)14-5-2-8-25-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYTXXLGVTZNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the coupling of a furan-containing building block with a pyridazinyl sulfanyl group. The reaction conditions often include the use of suitable solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The pyridazinyl group can be reduced using common reducing agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a potential drug candidate for treating diseases related to inflammation and oxidative stress.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis highlights structural analogs, their physicochemical properties, synthetic routes, and biological activities.

Structural Analogs and Physicochemical Properties
Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound : 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Pyridazine core, furan-2-yl, 3-(trifluoromethyl)phenyl ~395.3 Not reported
Compound 3.1-3.21 () 4H-1,2,4-triazol-3-yl sulfanyl, varied R-groups on acetamide ~350–420 120–180
Compound 9a () Piperazinyl-benzoyl substituents, pyridin-2-yl acetamide ~580.6 165–167
Compound 852374-82-4 () Triazolo[4,3-b]pyridazine core, 3-fluorophenyl ~423.4 Not reported
Compound 872694-73-0 () 4-Methylphenyl pyridazine, oxolan-2-ylmethyl acetamide ~385.5 Not reported

Key Observations :

  • The trifluoromethylphenyl group (common in the target compound and analogs) enhances lipophilicity and metabolic resistance .
  • Furan-2-yl and oxolane substituents may influence solubility and bioavailability .

Key Observations :

  • The trifluoromethyl group enhances target affinity in kinase inhibitors (e.g., compound 49) .
  • Anti-exudative activity correlates with sulfur-containing heterocycles (e.g., triazolo-pyridazine) .

Biological Activity

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring , a furan ring , and an acetamide group , which contribute to its unique chemical reactivity and biological properties. The molecular formula is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S, indicating the presence of sulfur, nitrogen, and oxygen in its structure.

Structure Representation

ComponentDescription
Pyridazine RingA six-membered heterocyclic compound containing two nitrogen atoms.
Furan RingA five-membered aromatic ring containing one oxygen atom.
Acetamide GroupA functional group derived from acetic acid, contributing to the compound's solubility and reactivity.

The biological activity of this compound is believed to involve interactions with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to enzymes involved in various biochemical pathways, altering their activity.
  • Receptor Modulation : The compound may interact with receptors, influencing signal transduction pathways.

These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds have MIC values ranging from 15.625μM15.625\,\mu M to 125μM125\,\mu M against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of similar pyridazine derivatives against various bacterial strains.
    • Results indicated a bactericidal effect with a notable reduction in biofilm formation, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Properties :
    • Another investigation assessed the antifungal activity against Candida species, revealing moderate activity with MIC values around 62.5μg/mL62.5\,\mu g/mL .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalModerate activity against Candida species
Biofilm InhibitionSignificant reduction in biofilm formation

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